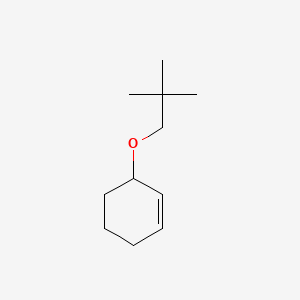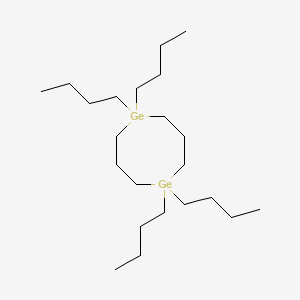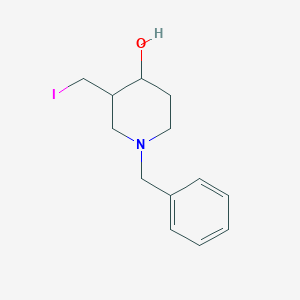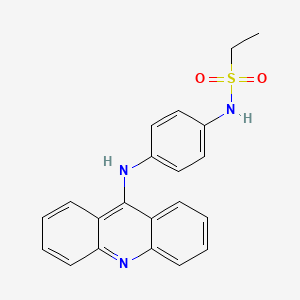
3-(Neopentyloxy)-1-cyclohexene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Neopentyloxy)-1-cyclohexene: is an organic compound characterized by a cyclohexene ring substituted with a neopentyloxy group at the third position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Neopentyloxy)-1-cyclohexene typically involves the reaction of cyclohexene with neopentyl alcohol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate carbocation, which then reacts with the neopentyl alcohol to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 3-(Neopentyloxy)-1-cyclohexene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.
Substitution: The neopentyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanal.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexene derivatives.
科学的研究の応用
Chemistry: 3-(Neopentyloxy)-1-cyclohexene is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s derivatives may serve as lead compounds for drug discovery.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 3-(Neopentyloxy)-1-cyclohexene involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, which can lead to the formation of active intermediates or products that interact with biological systems.
類似化合物との比較
3-(Neopentyloxy)-1-cyclopentene: Similar structure but with a cyclopentene ring.
3-(Neopentyloxy)-1-benzene: Similar structure but with a benzene ring.
3-(Neopentyloxy)-1-butene: Similar structure but with a butene chain.
Uniqueness: 3-(Neopentyloxy)-1-cyclohexene is unique due to its cyclohexene ring, which provides distinct chemical and physical properties compared to its analogs
特性
CAS番号 |
54965-85-4 |
|---|---|
分子式 |
C11H20O |
分子量 |
168.28 g/mol |
IUPAC名 |
3-(2,2-dimethylpropoxy)cyclohexene |
InChI |
InChI=1S/C11H20O/c1-11(2,3)9-12-10-7-5-4-6-8-10/h5,7,10H,4,6,8-9H2,1-3H3 |
InChIキー |
JNXNRLOWPYSNAY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)COC1CCCC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-ethyl-amine](/img/structure/B13961372.png)
![(6-Methoxybenzo[b]thiophen-3-yl)methanol](/img/structure/B13961378.png)



![2-[(3-hydroxy-1-propyl)amino]-4-methoxypyridine-N-oxide](/img/structure/B13961391.png)


![7-Ethyl-1,7-diazaspiro[3.5]nonane](/img/structure/B13961421.png)
![6-Methoxy-2-(methylthio)benzo[d]thiazole](/img/structure/B13961435.png)
